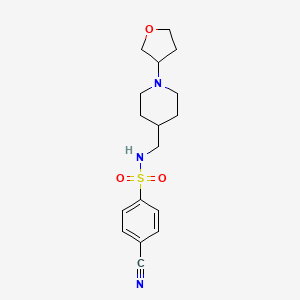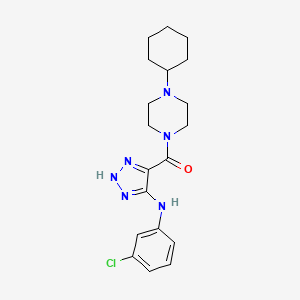
(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-cyclohexylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Design and Synthesis of Selective Inhibitors
- A novel series of arylisoxazole-phenylpiperazines were designed and synthesized, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The compounds demonstrated selective inhibition towards AChE, with one showing potent inhibitory activity. This research underscores the potential of structurally similar compounds for treating diseases like Alzheimer's through enzyme inhibition (Saeedi et al., 2019).
Central Nervous System Receptor Affinity
- The synthesis of novel EPC (ethyl-phenyl-carbamate) compounds from (S)-serine demonstrated interactions with σ1-receptors, indicating potential applications in treating central nervous system (CNS) disorders. This highlights the relevance of structurally related compounds in modulating CNS receptor activity (Beduerftig et al., 2001).
Antimicrobial and Anticancer Activity
- Research on heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant lipase and α-glucosidase inhibition. This suggests applications in developing treatments for metabolic disorders. Some compounds exhibited promising anti-lipase and anti-α-glucosidase activities, which could be explored for therapeutic use in related diseases (Bekircan et al., 2015).
Enzyme Inhibition for Disease Treatment
- The exploration of novel central nervous system depressants through the synthesis of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones indicates a method for developing potential anticonvulsant and antipsychotic medications. The study presented compounds with central nervous system depressant activity, showcasing the therapeutic potential of similar compounds (Butler et al., 1984).
Synthesis and Molecular Docking for Drug Development
- Novel heterocyclic compounds synthesized from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, followed by molecular docking studies, demonstrated potential for antimicrobial and anticancer applications. This research emphasizes the utility of structural analysis and docking studies in identifying compounds with high biological activity potential (Shahana & Yardily, 2020).
Future Directions
properties
IUPAC Name |
[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-cyclohexylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6O/c20-14-5-4-6-15(13-14)21-18-17(22-24-23-18)19(27)26-11-9-25(10-12-26)16-7-2-1-3-8-16/h4-6,13,16H,1-3,7-12H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCCHHPCHLJAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2896153.png)
![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2896154.png)
![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2896155.png)

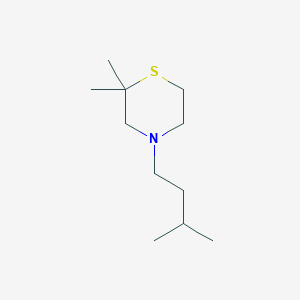

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid](/img/structure/B2896163.png)
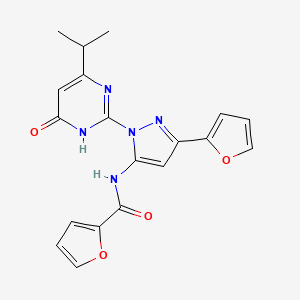

![N-[cyano(2,4-difluorophenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2896168.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2896169.png)
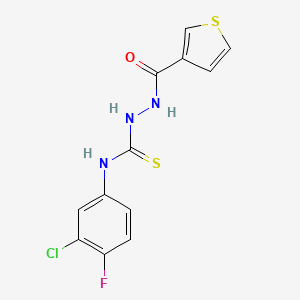
![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2896173.png)
